1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C25H26N4O2 and a molecular weight of 414.509 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core[_{{{CITATION{{{2{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519819858734). One common approach is the aza-Wittig reaction, where iminophosphoranes react with n-butyl isocyanate at temperatures ranging from 40-50°C to form carbodiimide intermediates[{{{CITATION{{{2{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro3,2 .... These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired compound[{{{CITATION{{{_2{An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro3,2 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: The compound may have therapeutic properties and could be investigated for its efficacy in treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide and 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-fluorobenzyl)piperidine-3-carboxamide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications.
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Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)17-9-11-19(12-10-17)28-25(30)18-6-5-13-29(14-18)24-23-22(26-15-27-24)20-7-3-4-8-21(20)31-23/h3-4,7-12,15-16,18H,5-6,13-14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVVNENIXVTVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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